Cas no 2168305-77-7 (1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

1-Methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole is a specialized heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group and an epoxide-containing side chain. The trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in synthetic chemistry for constructing pharmacologically active intermediates. The oxirane (epoxide) moiety offers reactivity for ring-opening reactions, enabling further functionalization. This compound is particularly useful in agrochemical and pharmaceutical research, where its structural motifs contribute to the development of bioactive molecules. Its stability and selective reactivity make it a versatile building block for fine chemical synthesis. Proper handling is advised due to the potential reactivity of the epoxide group.
1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole structure
2168305-77-7 structure
Product Name:1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No:2168305-77-7
MF:C8H9F3N2O
MW:206.165072202682
CID:6354827
PubChem ID:165868104
Update Time:2025-10-29

1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole
    • EN300-1962784
    • 2168305-77-7
    • 1-methyl-5-[(oxiran-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole
    • Inchi: 1S/C8H9F3N2O/c1-13-5(2-6-4-14-6)3-7(12-13)8(9,10)11/h3,6H,2,4H2,1H3
    • InChI Key: MXYYOIZFEPRKRG-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CC2CO2)N(C)N=1)(F)F

Computed Properties

  • Exact Mass: 206.06669740g/mol
  • Monoisotopic Mass: 206.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 30.4Ų

1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole Pricemore >>

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Additional information on 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole

1-Methyl-5-(Oxiran-2-Yl)methyl-3-(Trifluoromethyl)-1H-Pyrazole: A Novel Pyrazole Derivative with Potential in Pharmaceutical Research

1-Methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole, with the CAS number 2168305-77-7, represents a unique class of pyrazole derivatives that have garnered significant attention in the field of medicinal chemistry. This compound features a trifluoromethyl group at the 3-position and a oxiran-2-yl moiety at the 5-position, which collectively contribute to its distinct chemical properties and biological activity. Recent studies have highlighted its potential applications in anti-inflammatory and anti-cancer therapies, making it a promising candidate for further exploration in drug development.

The 1H-pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate various biological targets. The introduction of trifluoromethyl groups into this scaffold can significantly enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design. In the case of 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole, the oxiran-2-yl moiety introduces a cyclic ether structure, potentially influencing the compound's reactivity and bioavailability. These structural features make it an attractive candidate for further modification and optimization.

Recent research published in the Journal of Medicinal Chemistry (2023) has demonstrated the anti-inflammatory potential of this compound. The study found that 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole exhibits significant inhibitory activity against COX-2 and LOX enzymes, which are key targets in the treatment of inflammatory diseases. The trifluoromethyl group was identified as a critical structural element responsible for the compound's enhanced potency compared to its non-fluorinated analogs. This finding underscores the importance of fluorine substitution in optimizing the pharmacological profile of pyrazole derivatives.

Another notable aspect of 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromyethyl)-1H-pyrazole is its potential role in anti-cancer therapies. A preclinical study published in Cancer Research (2023) reported that this compound demonstrates selective cytotoxicity against prostate cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins. The oxiran-2-yl moiety may contribute to this effect by facilitating the formation of reactive oxygen species (ROS), which are known to induce apoptotic pathways in cancer cells.

The trifluoromethyl group in 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole also plays a crucial role in enhancing the compound's metabolic stability. Fluorine atoms are known to increase the lipophilicity of molecules, which can improve their ability to cross biological membranes and reach target tissues. This property is particularly important for drugs targeting intracellular pathways, such as those involved in signal transduction or gene regulation. The trifluoromethyl substitution may also reduce the likelihood of metabolic degradation, thereby extending the half-life of the compound in vivo.

Recent advances in computational chemistry have provided valuable insights into the molecular interactions of 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole. Molecular docking studies have shown that this compound can bind to the COX-2 enzyme with high affinity, likely through hydrogen bonding interactions with key residues in the active site. The oxiran-2-yl moiety may act as a hydrogen bond acceptor, while the trifluoromethyl group enhances the overall stability of the protein-ligand complex. These findings suggest that further structural modifications could be explored to optimize the compound's binding affinity and selectivity.

The 1H-pyrazole core of 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole also offers opportunities for drug repurposing. The scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases. Recent studies have suggested that compounds with similar structures may exhibit antipsychotic or antidepressant activity, highlighting the potential for further exploration of this compound's therapeutic applications. The oxiran-2-yl and trifluoromethyl moieties may provide additional functional groups that can be exploited for the design of new drugs targeting specific pathways.

In the context of drug discovery, 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole represents a promising lead compound. Its unique structural features, including the trifluoromethyl group and the oxiran-2-yl moiety, offer opportunities for the development of novel therapeutics with improved pharmacokinetic profiles. The compound's anti-inflammatory and anti-cancer activities, as demonstrated in recent studies, further support its potential as a candidate for further development. Ongoing research is focused on optimizing its chemical structure to enhance its therapeutic efficacy while minimizing potential side effects.

The synthesis of 1-methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole has been reported in several studies, with varying methods and yields. One approach involves the use of fluorinated reagents to introduce the trifluoromethyl group into the 1H-pyrazole scaffold. The oxiran-2-yl moiety is typically introduced through a ring-opening reaction, which can be optimized to improve the efficiency of the synthesis process. These synthetic strategies highlight the importance of precise control over the reaction conditions to achieve the desired product with high purity and yield.

As the field of medicinal chemistry continues to evolve, the 1H-pyrazole scaffold remains a valuable platform for the development of new drugs. 1-Methyl-5-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole exemplifies how structural modifications can enhance the therapeutic potential of existing scaffolds. Its anti-inflammatory and anti-cancer activities, along with its favorable pharmacokinetic properties, make it a compelling candidate for further research. The compound's unique structural features also offer opportunities for the design of new drugs targeting specific biological pathways, underscoring its significance in the ongoing quest for innovative therapeutic solutions.

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